molecular formula C35H53ClN2O3 B1676898 Nabitan hydrochloride CAS No. 49637-08-3

Nabitan hydrochloride

Cat. No.: B1676898
CAS No.: 49637-08-3
M. Wt: 585.3 g/mol
InChI Key: KWXQFOPVLBPXHY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Nabitan hydrochloride involves several steps. Ethyl 4-bromobutyrate is condensed with piperidine in refluxing benzene to produce ethyl 4-(1-piperidyl)butyrate. This intermediate is then hydrolyzed with refluxing aqueous hydrochloric acid to yield 4-(1-piperidyl)butyric acid. Finally, this acid is esterified with 5,5-dimethyl-8-(3-methyl-2-octyl)-10-hydroxy-2-(2-propynyl)-1,2,3,4-tetrahydro-5H-1benzopyrano[3,4-d]pyridine using dicyclohexylcarbodiimide in methylene chloride .

Chemical Reactions Analysis

Nabitan hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Nabitan hydrochloride has several scientific research applications:

Mechanism of Action

Nabitan hydrochloride exerts its effects primarily by binding to and activating the CB1 and CB2 cannabinoid receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain sensation, appetite, and mood. By activating these receptors, this compound can produce antiemetic and analgesic effects, as well as reduce intraocular pressure .

Comparison with Similar Compounds

Nabitan hydrochloride is similar to other synthetic cannabinoids such as dronabinol and dimethylheptylpyran. it has unique properties that distinguish it from these compounds:

Similar compounds include:

Properties

CAS No.

49637-08-3

Molecular Formula

C35H53ClN2O3

Molecular Weight

585.3 g/mol

IUPAC Name

[5,5-dimethyl-8-(3-methyloctan-2-yl)-2-prop-2-ynyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-yl] 4-piperidin-1-ylbutanoate;hydrochloride

InChI

InChI=1S/C35H52N2O3.ClH/c1-7-9-11-15-26(3)27(4)28-23-31(39-33(38)16-14-21-36-19-12-10-13-20-36)34-29-25-37(18-8-2)22-17-30(29)35(5,6)40-32(34)24-28;/h2,23-24,26-27H,7,9-22,25H2,1,3-6H3;1H

InChI Key

KWXQFOPVLBPXHY-UHFFFAOYSA-N

SMILES

CCCCCC(C)C(C)C1=CC2=C(C3=C(CCN(C3)CC#C)C(O2)(C)C)C(=C1)OC(=O)CCCN4CCCCC4.Cl

Canonical SMILES

CCCCCC(C)C(C)C1=CC2=C(C3=C(CCN(C3)CC#C)C(O2)(C)C)C(=C1)OC(=O)CCCN4CCCCC4.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

66556-74-9 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Nabutam, Benzopyranoperidine, SP-106, A-40656;  A 40656;  A40656

Origin of Product

United States

Synthesis routes and methods

Procedure details

The preparation of this compound was repeated by combining equimolar quantities of 5,5-dimethyl-10-hydroxy-8-(3-methyl-2-octyl)-2-(2-propynyl)-1,2,3,4-tetrahydro-5H-[1]benzopyrano[3,4-d]pyridine, dicyclohexylcarbodiimide and γ-piperidinobutyric acid hydrochloride in methylene chloride. After stirring for about 16 hours at room temperature, the reaction mixture was cooled, and the by-product of dicyclohexylurea was removed by suction filtration. The mother liquor was evaporated to give a light yellow residue which was dissolved in a methylene chloride/cyclohexane mixture and stored in the cold for 16 hours. A small quantity of additional dicyclohexylurea was removed by filtration, and the solvents were distilled off using a rotary evaporator. The residue which remained was dried in vacuo and crystallized from a mixture of methylene chloride and diethyl ether to give a colorless solid, m.p. 108°-111° C. Thin layer chromatography (10% MeOH/CHCl3) indicated the compound to be pure; the nuclear magnetic resonance and infrared spectra of the material were consistent with the desired product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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